Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a solid substance and its molecular weight is 224.65 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 . The Canonical SMILES for this compound is CCOC(=O)C1=CC=CN2C1=NC=C2Cl .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate are not available in the retrieved data, imidazo[1,2-a]pyridines in general have been synthesized through various methods including metal-free direct synthesis .Physical And Chemical Properties Analysis
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a solid substance . Its molecular weight is 224.64 g/mol . The exact mass and monoisotopic mass of this compound are 224.0352552 g/mol . The topological polar surface area of this compound is 43.6 Ų .Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is utilized in synthesizing various heterocyclic compounds, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which have been investigated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
- It is used in the creation of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives, which exhibit unique optical properties, making them relevant for spectroscopic analysis (Ge et al., 2014).
Coordination Polymers and Supramolecular Chemistry
- In coordination polymers and supramolecular chemistry, this compound is instrumental in constructing zero-dimensional complexes and one-dimensional coordination polymers, contributing to the development of porous three-dimensional supramolecular frameworks (Yin et al., 2021).
Pharmaceutical Research
- It has been employed in the pharmaceutical field for synthesizing compounds with potential anti-hepatitis B virus activity. Certain derivatives of ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate have been found effective in inhibiting the replication of HBV DNA (Chen et al., 2011).
Organic Chemistry and Catalysis
- In organic chemistry, this compound is used in the synthesis of diverse chloroimidazo[4,5‐c]pyridines and related derivatives, demonstrating a convenient route to synthesize these compounds (Rousseau & Robins, 1965).
- It also plays a role in the palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines, contributing to the field of catalysis and synthesis of functionalized compounds (Koubachi et al., 2008).
properties
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXBTKSOEXPTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=C2Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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